BLU-945 - 2660250-10-0

BLU-945

Catalog Number: EVT-8374602
CAS Number: 2660250-10-0
Molecular Formula: C28H37FN6O3S
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tigozertinib is a fourth-generation, orally bioavailable, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, tigozertinib targets, binds to and inhibits the activity of EGFR with C797S triple mutations including ex19del/T790M/C797S and L858R/T790M/C797S, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. BLU-945 inhibits mutated forms of EGFR with C797S mutation, which prevents covalent bond formation with third-generation EGFR inhibitors leading to drug resistance. BLU-945 may have enhanced anti-tumor effects in tumors with C797S-mediated resistance when compared to other EGFR tyrosine kinase inhibitors.
Overview

BLU-945 is a novel compound classified as a next-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target mutations associated with non-small-cell lung cancer, particularly those that confer resistance to earlier generations of epidermal growth factor receptor inhibitors. This compound has garnered attention for its potential effectiveness against the EGFR T790M and C797S mutations, which are common in treatment-resistant cases of non-small-cell lung cancer. BLU-945 is currently undergoing clinical trials, demonstrating promising results in preclinical studies and early-phase clinical evaluations .

Synthesis Analysis

The synthesis of BLU-945 involves a multi-step process that begins with the construction of a modular isoquinoline core. Key steps include regioselective bromination and the introduction of various substituents to enhance potency and selectivity. The final compound is characterized by its complex structure, which includes a fluorinated piperidine and an isopropyl group attached to the isoquinoline core .

The synthetic route has been optimized to improve yield and purity, with modifications made to enhance the pharmacokinetic properties of the compound. For example, the introduction of specific functional groups has been shown to improve both potency against target mutations and selectivity over wild-type epidermal growth factor receptor .

Molecular Structure Analysis

BLU-945's molecular structure is defined by its complex arrangement of atoms, including:

  • Core Structure: An isoquinoline framework.
  • Substituents: A piperidine ring with a fluorine atom, an isopropyl group, and a methylsulfonyl moiety.

The specific arrangement of these components contributes to its ability to selectively inhibit mutated forms of epidermal growth factor receptor while sparing the wild-type receptor. The compound's three-dimensional conformation plays a crucial role in its binding affinity and selectivity for the target mutations .

Molecular Data

  • Molecular Formula: C₁₈H₁₈F₃N₅O₄S
  • Molecular Weight: Approximately 421.42 g/mol
  • Structural Features: The presence of multiple chiral centers enhances its specificity towards mutated receptors.
Chemical Reactions Analysis

BLU-945 undergoes various chemical reactions primarily involving its interaction with the epidermal growth factor receptor. The compound acts as a reversible inhibitor, meaning it can bind to the receptor without permanently altering its structure. This reversibility allows for controlled modulation of receptor activity, which is crucial for therapeutic applications.

In vitro studies have demonstrated that BLU-945 effectively inhibits phosphorylation of epidermal growth factor receptor in cell lines expressing resistant mutations at low nanomolar concentrations. The half-maximal inhibitory concentration values indicate strong potency against specific mutations, such as EGFR L858R/T790M and EGFR C797S .

Mechanism of Action

BLU-945 functions by competitively inhibiting the activity of epidermal growth factor receptor tyrosine kinase. It binds selectively to the mutated forms of the receptor, preventing downstream signaling pathways that lead to tumor proliferation and survival.

The mechanism involves:

  1. Binding: BLU-945 binds to the ATP-binding site of mutated epidermal growth factor receptor.
  2. Inhibition: This binding prevents ATP from activating the receptor, thereby blocking phosphorylation events that are critical for signaling.
  3. Selectivity: The design of BLU-945 allows it to spare wild-type epidermal growth factor receptor, reducing potential side effects associated with broader inhibition .
Physical and Chemical Properties Analysis

BLU-945 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Demonstrates stability under various conditions, which is essential for pharmacokinetic evaluations.
  • Bioavailability: Designed for oral administration with favorable absorption characteristics.

Relevant Data

  • LogP (Partition Coefficient): Indicates lipophilicity, which affects absorption.
  • pKa Values: Important for understanding ionization at physiological pH.

These properties contribute significantly to its pharmacokinetic profile, influencing how it behaves in biological systems .

Applications

BLU-945 is primarily being investigated for its therapeutic potential in treating non-small-cell lung cancer characterized by specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies aimed at overcoming resistance mechanisms seen with earlier treatments.

Current applications include:

The ongoing research into BLU-945 highlights its potential as a significant player in the future landscape of targeted cancer therapies, particularly for patients who have exhausted other treatment options.

Introduction to Epidermal Growth Factor Receptor (EGFR) Mutations in Non-Small Cell Lung Cancer (NSCLC)

Oncogenic Driver Mutations in Non-Small Cell Lung Cancer: L858R and Exon 19 Deletions

Epidermal Growth Factor Receptor (EGFR) mutations are identified in 10–40% of non-small cell lung cancer cases globally, with exon 19 deletions (ex19del) and the exon 21 L858R point mutation collectively accounting for approximately 85% of all EGFR activating mutations [1]. These mutations drive constitutive kinase activation, leading to uncontrolled tumor cell proliferation and survival. While both mutations confer sensitivity to EGFR tyrosine kinase inhibitors, emerging clinical evidence reveals critical differences in their biological behavior and treatment responsiveness.

Table 1: Key Characteristics of Major EGFR Activating Mutations in Non-Small Cell Lung Cancer

Mutation TypePrevalence in EGFR+ NSCLCStructural ConsequenceReported Median PFS with Osimertinib (Months)
Exon 19 Deletions40-60%In-frame deletion in kinase domain altering ATP-binding pocket21.4
L858R32-40%Point mutation in activation loop stabilizing active kinase conformation14.4

Retrospective analyses demonstrate that patients harboring exon 19 deletions exhibit significantly prolonged progression-free survival (21.4 months) and overall survival compared to those with L858R mutations (14.4 months) when treated with third-generation inhibitors like osimertinib [1] [2]. This differential response underscores the distinct clinical phenotypes of these mutations despite their shared classification as EGFR activating variants. Notably, L858R tumors demonstrate reduced tumor shrinkage and earlier development of resistance mechanisms, representing a persistent therapeutic challenge [1] [3].

Evolution of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors: Generational Limitations and Resistance Mechanisms

The therapeutic landscape for EGFR-mutant non-small cell lung cancer has evolved through three generations of tyrosine kinase inhibitors:

  • First-generation inhibitors (gefitinib, erlotinib) competitively inhibit ATP binding but are compromised by acquired resistance via the gatekeeper EGFR Thr790Met mutation, which sterically hinders drug binding while preserving ATP affinity. Approximately 60% of resistance cases involve Thr790Met emergence [1].
  • Second-generation inhibitors (afatinib, dacomitinib) incorporate covalent binding to Cys797 but exhibit dose-limiting toxicity due to inadequate wild-type EGFR selectivity, restricting their therapeutic window.
  • Third-generation inhibitors (osimertinib) address Thr790Met resistance through covalent Cys797 targeting combined with mutant selectivity, becoming standard first-line therapy. Nevertheless, median progression-free survival remains limited to 18.9 months, with resistance inevitably developing [1].

Table 2: Limitations of EGFR Tyrosine Kinase Inhibitor Generations

GenerationRepresentative AgentsPrimary Resistance MechanismsMedian PFS in First-Line Setting (Months)
FirstGefitinib, ErlotinibEGFR Thr790Met (≈60%)9-13
SecondAfatinib, DacomitinibEGFR Thr790Met; Wild-type toxicity11-14
ThirdOsimertinibEGFR C797S; MET amplification; KRAS mutations18.9

The limitations of each generation underscore a critical reality: sequential monotherapy approaches inevitably encounter on-target resistance. This pattern necessitates innovative strategies capable of suppressing resistance mutation clusters emerging after third-generation inhibitor failure [1] [2].

Emergence of C797S and Thr790Met Mutations as On-Target Resistance to Third-Generation Inhibitors

Resistance to third-generation inhibitors manifests through diverse mechanisms, with the EGFR Cysteine797-to-serine mutation representing the most challenging on-target failure. This substitution disrupts the covalent binding mechanism essential for third-generation inhibitor activity. Structural analyses confirm that C797S prevents formation of the critical Michael acceptor bond with osimertinib, rendering it pharmacologically inert against this mutant [1].

The spatial configuration of C797S relative to Thr790Met critically determines therapeutic vulnerability:

  • Trans configuration: Thr790Met and C797S occur on opposite alleles, potentially permitting combination therapy with second- and third-generation inhibitors
  • Cis configuration: Both mutations reside on the same allele, conferring resistance to all existing single-agent covalent inhibitors and combination approaches [1]

Table 3: Resistance Mechanisms Following Third-Generation EGFR Tyrosine Kinase Inhibitor Therapy

Resistance MechanismFrequency Post-OsimertinibSusceptibility to Existing EGFR TKIs
EGFR C797S in cis with Thr790Met15-26%Resistant to all generations as monotherapy or combination
MET amplification15-20%Sensitive to MET/EGFR combination inhibition
HER2 amplification≈5%May respond to pan-HER inhibitors
KRAS mutations≈5%No direct EGFR-targeted options

Preclinical models demonstrate that EGFR triple mutants (e.g., exon 19 deletion/Thr790Met/C797S or L858R/Thr790Met/C797S) exhibit profound resistance to all available tyrosine kinase inhibitors, whether administered singly or in combination [1] [2]. Patient-derived xenograft models containing these triple mutations show negligible response to osimertinib, gefitinib, afatinib, or their combinations, confirming the urgent unmet medical need. This resistance landscape has catalyzed development of fourth-generation inhibitors capable of targeting these complex mutation clusters without wild-type toxicity—a challenge directly addressed by BLU-945's innovative design [1].

BLU-945 demonstrates nanomolar potency against EGFR double (L858R/C797S) and triple (ex19del/Thr790Met/C797S; L858R/Thr790Met/C797S) mutants while maintaining >450-fold selectivity over wild-type EGFR [1] [2]. In biochemical assays, BLU-945 achieved IC50 values below 50 nM across all major osimertinib-resistant mutants, contrasting with osimertinib's complete loss of activity against C797S-containing variants. Critically, BLU-945 retained activity against cis-configured Thr790Met/C797S mutants—the most treatment-resistant configuration—providing a mechanistically rational approach for post-osimertinib salvage therapy. Early clinical validation emerged from the SYMPHONY trial (NCT04862780), where BLU-945 monotherapy induced radiographic tumor regression in patients with confirmed C797S-mediated osimertinib resistance [1] [2]. These findings position BLU-945 as a promising fourth-generation agent specifically engineered to overcome the most recalcitrant on-target resistance mutations in EGFR-mutant non-small cell lung cancer.

Properties

CAS Number

2660250-10-0

Product Name

BLU-945

IUPAC Name

N-[2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl]-8-[(2R,3S)-2-methyl-3-(methylsulfonylmethyl)azetidin-1-yl]-5-propan-2-ylisoquinolin-3-amine

Molecular Formula

C28H37FN6O3S

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33)/t18-,19-,23+,25-/m1/s1

InChI Key

LIMFPAAAIVQRRD-BCGVJQADSA-N

SMILES

CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C

Canonical SMILES

CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C

Isomeric SMILES

C[C@@H]1[C@H](CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CC[C@H]([C@H](C5)F)OC)CS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.